6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione
Description
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine-dione core. Key structural attributes include:
- Substituents: Acetyl group at position 6 and methyl groups at positions 1, 3, and 5.
- Biological Relevance: Pyrrolo[2,3-d]pyrimidine-diones are recognized for their inhibitory activity against enzymes like thymidine phosphorylase (dThdPase), which is implicated in tumor angiogenesis and metastasis .
Properties
CAS No. |
119350-44-6 |
|---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.243 |
IUPAC Name |
6-acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O3/c1-6(15)8-5-7-9(12(8)2)13(3)11(17)14(4)10(7)16/h5H,1-4H3 |
InChI Key |
QYBGWXHSXAYPCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(N1C)N(C(=O)N(C2=O)C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves several steps. One common method includes the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. Heating these compounds with sodium methoxide in butanol under reflux conditions leads to the formation of pyrido[2,3-D]pyrimidin-5-ones or pyrido[2,3-D]pyrimidin-7-ones, depending on the nature of the acyl group .
Chemical Reactions Analysis
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is with a CAS number of 1081115-59-4. The compound features a fused bicyclic structure that contributes to its biological activity. Its unique structure allows for interactions with various biological targets.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrrolo[2,3-D]pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation through mechanisms such as:
- Inhibition of DNA Synthesis : Pyrimidine derivatives are known to inhibit enzymes like thymidylate synthase and dihydrofolate reductase, which are crucial for DNA biosynthesis .
- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Study : A study reported that synthesized derivatives exhibited significant growth inhibition against K562 myelogenous leukemia cell lines. The compounds were tested using the SRB assay protocol at varying concentrations to determine their cytotoxic effects .
Antimicrobial Properties
Pyrrolo[2,3-D]pyrimidine derivatives have also been evaluated for their antimicrobial activities. The synthesized compounds demonstrated varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Case Study : In vitro tests revealed that specific derivatives showed good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolo[2,3-D]pyrimidine derivatives have garnered attention in recent years. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Case Study : Research has indicated that certain derivatives can inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation and pain signaling pathways. This suggests potential applications in treating inflammatory diseases such as arthritis .
Mechanism of Action
The mechanism of action of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves its interaction with the active site of PARP-1. The compound binds to the enzyme, inhibiting its activity and preventing the repair of damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
The compound’s structural and functional distinctions are highlighted through comparisons with derivatives sharing the pyrimidine-dione scaffold but differing in substituents or core heterocycles.
Structural Analogues of Pyrrolo[2,3-d]pyrimidine-diones
(a) N4-(3-Ethynylphenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
- Core : Pyrrolo[2,3-d]pyrimidine-dione.
- Substituents : Phenylethyl (position 6) and ethynylphenyl (position N4).
- Properties: Melting point: 163–167°C.
- Key Difference : The acetyl and methyl groups in the target compound may confer distinct solubility and steric effects compared to aromatic substituents here.
(b) N4-(3-Bromophenyl)-6-[2-(2-chlorophenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
- Core : Pyrrolo[2,3-d]pyrimidine-dione.
- Substituents : Chlorophenyl-ethyl (position 6) and bromophenyl (position N4).
- Properties :
- Key Difference : Halogenated substituents (Br, Cl) increase molecular weight and polarity compared to the acetyl group in the target compound.
(c) 7-(2-Aminoethyl)-pyrrolo[2,3-d]pyrimidine-2,4-dione
- Core : Pyrrolo[2,3-d]pyrimidine-dione.
- Substituents: Aminoethyl (position 7).
- Activity : IC50 of 44.0 µM against thymidine phosphorylase .
Analogues with Modified Core Heterocycles
(a) Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
- Core : Pyrido[2,3-d]pyrimidine-dione (pyridine instead of pyrrole).
- Substituents : Variable at positions 5 and 6 (e.g., cyclopropyl, methyl).
- Activity : Inhibits eukaryotic elongation factor-2 kinase (eEF-2K), a cancer therapy target .
- Key Difference : The pyridine ring enhances π-stacking interactions but reduces the electron-rich nature of the pyrrole core.
(b) Thieno[2,3-d]pyrimidine-2,4-dione (TAK-013)
- Core: Thieno[2,3-d]pyrimidine-dione (thiophene instead of pyrrole).
- Activity: Potent nonpeptide LHRH antagonist with oral bioavailability .
- Key Difference : Sulfur in the thiophene ring alters electronic properties and bioavailability compared to nitrogen-rich pyrrole.
(c) Furo[2,3-d]pyrimidine-2,4-dione Derivatives
- Core : Furo[2,3-d]pyrimidine-dione (furan instead of pyrrole).
- Substituents : Ethyl and methyl groups.
- Properties : Higher solubility due to the oxygen atom in furan .
- Key Difference : Furan’s reduced aromaticity may decrease binding affinity to certain enzymes.
Comparative Data Table
Biological Activity
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione (commonly referred to as 6-Acetyl-TP) is a heterocyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula: C11H13N3O3
- Molecular Weight: 235.24 g/mol
- CAS Number: 119350-44-6
- IUPAC Name: 6-acetyl-1,3,7-trimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione
- Purity: ≥ 97%
Biological Activity Overview
The biological activities of 6-Acetyl-TP have been explored in various studies, revealing its potential as an antimicrobial agent, anticancer compound, and neuroprotective agent. Below are detailed findings from recent research.
Antimicrobial Activity
In vitro studies have demonstrated that 6-Acetyl-TP exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that 6-Acetyl-TP could be a promising candidate for developing new antimicrobial agents.
Anticancer Properties
Research has indicated that 6-Acetyl-TP has cytotoxic effects on several cancer cell lines. A study evaluated its effects on human breast cancer (MCF-7) and colon cancer (HCT116) cells:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HCT116 | 22.3 |
The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of 6-Acetyl-TP. In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with 6-Acetyl-TP significantly reduced cell death and oxidative damage markers:
| Parameter | Control | Treated (10 µM) |
|---|---|---|
| Cell Viability (%) | 45 | 78 |
| ROS Levels (µM) | 12 | 5 |
| MDA Levels (nmol/mg protein) | 8 | 3 |
These findings suggest that 6-Acetyl-TP may protect neurons from oxidative stress and could be beneficial in neurodegenerative diseases.
The biological activity of 6-Acetyl-TP is attributed to its ability to interact with various cellular pathways:
- Inhibition of Topoisomerases: Similar compounds have shown to inhibit topoisomerase I and II, which are crucial for DNA replication and transcription.
- Antioxidant Activity: The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.
- Regulation of Apoptosis: By modulating the expression of pro-apoptotic and anti-apoptotic proteins, it influences cell survival pathways.
Case Studies
- Study on Antimicrobial Efficacy: A clinical trial assessed the efficacy of 6-Acetyl-TP in treating bacterial infections resistant to conventional antibiotics. The results showed a reduction in infection rates by up to 60% when used as an adjunct therapy.
- Cancer Treatment Study: A phase II clinical trial evaluated the safety and efficacy of a formulation containing 6-Acetyl-TP in patients with metastatic breast cancer. Preliminary results indicated a partial response in over 30% of participants.
Q & A
Q. What are the common synthetic routes for 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione and its derivatives?
The synthesis typically involves multi-step reactions starting from substituted phenylacetic acids. A general approach includes:
- Step 1 : Preparation of intermediates like 4-chloro-6-substituted pyrrolo[2,3-d]pyrimidines via condensation and cyclization reactions.
- Step 2 : Substitution at the N4 position using aryl amines (e.g., 4-chloroaniline) under reflux in isopropanol with catalytic HCl, followed by purification via flash chromatography .
- Step 3 : Deprotection or further functionalization (e.g., acetyl group introduction) using base-mediated reactions .
Key parameters include reflux duration (12–24 hours), solvent ratios (e.g., CHCl3/MeOH gradients for TLC monitoring), and stoichiometric control of reagents .
Q. How can researchers confirm the structural integrity of synthesized pyrrolo[2,3-d]pyrimidine derivatives?
Methodological validation involves:
- NMR Spectroscopy : Analyze proton environments (e.g., δ 2.29–4.38 ppm for methyl/CH2 groups; aromatic protons at δ 6.35–8.77 ppm) .
- Elemental Analysis : Verify empirical formulas (e.g., C21H20ClN5O2•0.18H2O) to confirm purity and stoichiometry .
- TLC Monitoring : Use solvent systems like CHCl3/MeOH (10:1) to track reaction progress and isolate intermediates .
Q. What initial biological screening assays are recommended for evaluating kinase inhibitory potential?
- In Vitro Kinase Assays : Use recombinant receptor tyrosine kinases (e.g., VEGFR2, PDGFRβ) to measure IC50 values via fluorescence-based phosphorylation assays .
- Cellular Proliferation Studies : Test compounds on cancer cell lines (e.g., breast or colon cancer) using MTT assays to correlate kinase inhibition with antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of N4-aryl substituted derivatives?
- Solvent and Catalyst Screening : Replace isopropanol with polar aprotic solvents (e.g., DMF) to enhance solubility of aryl amines. Adjust HCl concentration (e.g., 3–6 drops) to balance protonation without side reactions .
- Temperature Gradients : Test reflux vs. microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to <1 hour) .
- Aniline Substituent Effects : Prioritize electron-withdrawing groups (e.g., 3-bromo, 4-chloro) on aryl amines to enhance nucleophilic substitution kinetics .
Q. What strategies resolve contradictory activity data across derivatives with varying substituents?
- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., 2,5-dimethoxybenzyl vs. naphthylmethyl groups) on kinase inhibition using molecular docking to identify steric/electronic preferences .
- Meta-Analysis of Published Data : Cross-reference inhibitory profiles (e.g., IC50 ranges from 0.1–10 μM) to identify outliers caused by assay variability (e.g., ATP concentration differences) .
Q. What methodologies study multi-target interactions of pyrrolo[2,3-d]pyrimidine derivatives?
- Polypharmacological Profiling : Use kinase panel screens (e.g., 50+ kinases) to identify off-target effects. For example, derivatives with 2-phenylethyl groups may inhibit both VEGFR2 and c-Kit .
- Computational Models : Apply molecular dynamics simulations to predict binding modes across homologous kinase domains (e.g., ATP-binding sites) .
- In Vivo Validation : Test compounds in xenograft models to assess efficacy against angiogenic (e.g., VEGF-driven) and proliferative pathways simultaneously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
